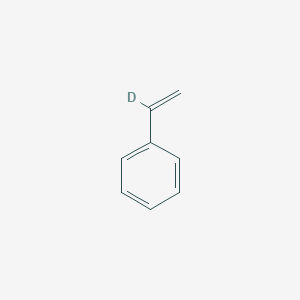

2,4-Hexadienenitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related nitrile compounds often involves Knoevenagel condensation or other methodologies like Friedlander synthesis. For instance, derivatives of 3-oxobutanenitrile can be prepared through Knoevenagel condensation between aldehydes and 3-oxobutanenitrile, obtained via acid hydrolysis of β-aminocrotononitrile (Han et al., 2015). Such processes underline the versatility and reactivity of nitrile compounds, hinting at similar approaches for 2,4-Hexadienenitrile.

Molecular Structure Analysis

The molecular structure of nitrile compounds, including this compound, can be characterized using various spectroscopic techniques. Crystal and molecular structures are often determined by single crystal X-ray diffraction analysis, providing detailed insights into the compound's geometry and electron distribution (Han et al., 2015).

Chemical Reactions and Properties

Nitrile compounds participate in diverse chemical reactions, contributing to the synthesis of complex heterocyclic compounds. The Gewald synthesis is one example, allowing the formation of 2-aminothiophene derivatives from nitrile precursors, showcasing the compounds' potential in medicinal chemistry and material science (Khalifa et al., 2020).

Physical Properties Analysis

Quantitative structure-activity relationship (QSAR) studies of nitrile derivatives, such as 2,4-hexadienoic acid derivatives, reveal correlations between their physicochemical properties and biological activities. Topological parameters, especially molecular connectivity indices, have significant correlations with the antimicrobial activity of these compounds (Narasimhan et al., 2007).

Chemical Properties Analysis

Base-mediated reactions offer a pathway to synthesize highly functionalized conjugated enones from nitrile precursors, indicating the broad reactivity and applicability of nitrile compounds in organic synthesis. The reaction conditions, including the use of atmospheric oxygen and base, highlight the regioselective and oxidative decyanation processes that could be relevant for this compound (Singh et al., 2015).

Applications De Recherche Scientifique

Partition Chromatography : Corbin, Schwartz, and Keeney (1960) discussed the use of 2,4-Hexadienenitrile in partition chromatographic systems, particularly for separating various organic compounds like aldehydes and ketones (Corbin, Schwartz, & Keeney, 1960).

Infrared Spectroscopy : Uyemura (1986) predicted infrared intensities of bending fundamentals in molecules similar to this compound, highlighting its significance in spectroscopic studies (Uyemura, 1986).

Mechanism of Thermal Decay : Chainikova et al. (2012) investigated the thermal decay of nitroso oxides and the formation of derivatives like 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide, illuminating the chemical behavior of related compounds (Chainikova, Safiullin, Spirikhin, & Abdullin, 2012).

Neurotoxicity Studies : Boadas-Vaello, Riera, and Llorens (2005) explored the neurotoxic effects of compounds including this compound, contributing to our understanding of its biological impact (Boadas-Vaello, Riera, & Llorens, 2005).

Catalytic Chemistry : Taylor and Swift (1972) examined the hydrocyanation of olefins, a process where this compound may play a role, thus indicating its potential in catalytic reactions (Taylor & Swift, 1972).

Ion-Molecule Chemistry : Edwards, Freeman, and McEwan (2009) investigated the ion-molecule chemistry of molecules like this compound, providing insights into its interaction in different environments (Edwards, Freeman, & McEwan, 2009).

Synthesis of Functionalized Compounds : Singh et al. (2015) discussed a base-mediated synthesis method involving this compound, showing its application in creating complex organic molecules (Singh, Panwar, Althagafi, Sharma, Chaudhary, & Pratap, 2015).

Encapsulation Complexes : Avram, Cohen, and Rebek (2011) reviewed hexameric encapsulation complexes, where compounds like this compound could play a role in the study of molecular behavior in confined spaces (Avram, Cohen, & Rebek, 2011).

Propriétés

IUPAC Name |

(2E,4E)-hexa-2,4-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKHMTWWXWMMHN-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

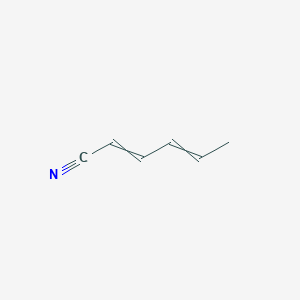

CC=CC=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-01-4 | |

| Record name | 2,4-Hexadienenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?

A: Studies show that this compound induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that this compound, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .

Q2: Can this compound be used in chemical synthesis?

A: Yes, this compound can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(this compound)cobalt. This highlights the potential for this compound to participate in unexpected reactions, leading to novel compounds .

Q3: How does the structure of this compound relate to its reactivity?

A3: this compound possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.

Q4: Are there safety concerns associated with handling this compound?

A: Given its demonstrated neurotoxicity in animal models , this compound should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)